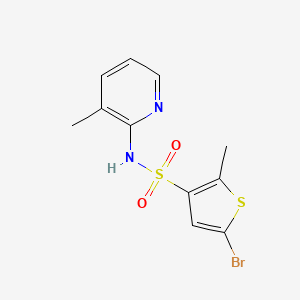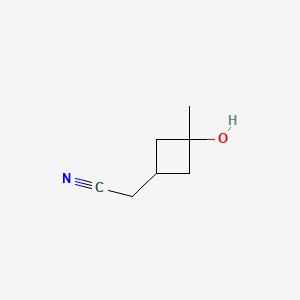![molecular formula C20H26N4O5 B14906309 N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline](/img/structure/B14906309.png)
N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinoxaline ring, a leucine residue, and a proline residue, making it a hybrid molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline typically involves multiple steps, starting with the preparation of the quinoxaline ring. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions. The resulting quinoxaline derivative is then subjected to hydroxylation to introduce the hydroxy group at the 3-position.
The next step involves the coupling of the quinoxaline derivative with L-leucine and L-proline. This is usually achieved through peptide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Industrial Production Methods
Industrial production of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position of the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The leucine and proline residues can influence the compound’s binding affinity and specificity, enhancing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-alanine
- (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-valine
- (3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-isoleucine
Uniqueness
(3-Hydroxy-1,2-dihydroquinoxaline-1-carbonyl)-L-leucyl-L-proline is unique due to the presence of the proline residue, which imparts distinct conformational properties to the molecule. This can influence its interaction with biological targets and its overall stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H26N4O5 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H26N4O5/c1-12(2)10-14(18(26)23-9-5-8-16(23)19(27)28)22-20(29)24-11-17(25)21-13-6-3-4-7-15(13)24/h3-4,6-7,12,14,16H,5,8-11H2,1-2H3,(H,21,25)(H,22,29)(H,27,28)/t14-,16-/m0/s1 |
Clé InChI |
ABGLMHPLWOWSIG-HOCLYGCPSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


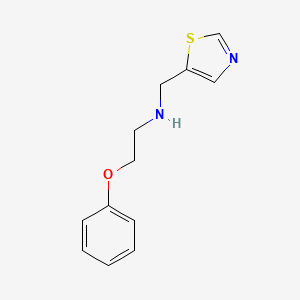
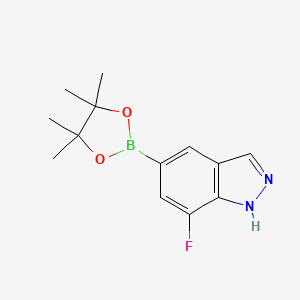
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

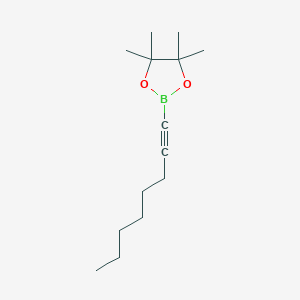
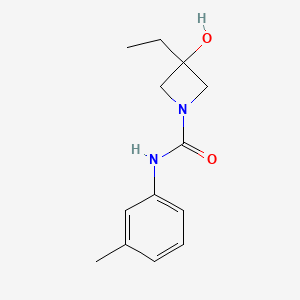
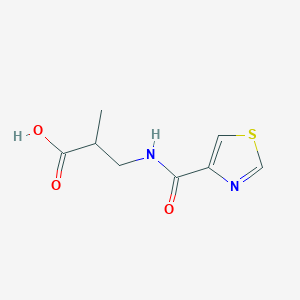
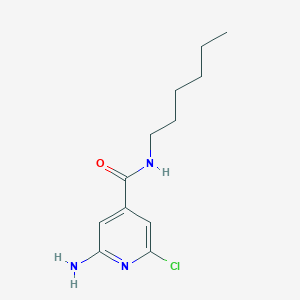
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
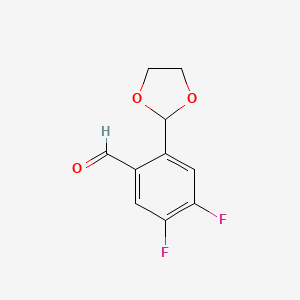
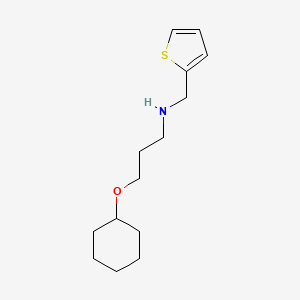
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
